

Application Notes and Protocols for Biotin-PEG-Cy5 in Flow Cytometry

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Compound of Interest

Compound Name: *N*-(*m*-PEG4)-*N'*-(biotin-PEG3)-Cy5

Cat. No.: B15541729

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing biotin-PEG-Cy5 in flow cytometry experiments. This versatile reagent is ideal for detecting and quantifying cell surface and intracellular targets due to the high-affinity interaction between biotin and streptavidin, coupled with the bright, far-red fluorescence of the Cy5 dye. The polyethylene glycol (PEG) linker enhances solubility and minimizes steric hindrance, ensuring reliable and reproducible results.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Core Applications

Biotin-PEG-Cy5 is a valuable tool for a range of flow cytometry applications, including:

- Immunophenotyping: Detecting and quantifying specific cell populations based on cell surface marker expression.[\[4\]](#)[\[5\]](#)
- Receptor-Ligand Interaction Studies: Quantifying the binding of a biotinylated ligand to its cell surface receptor, enabling the determination of binding affinities and receptor expression

levels.[\[6\]](#)[\[7\]](#)[\[8\]](#)

- **Cell Signaling Analysis:** In conjunction with other fluorescent probes, biotin-PEG-Cy5 can be used to identify cells that have been activated or are undergoing specific signaling events.
- **Drug Discovery and Development:** Screening for compounds that modulate receptor-ligand interactions or alter the expression of a target molecule.

Key Advantages of Biotin-PEG-Cy5

- **Signal Amplification:** The use of a fluorescently labeled streptavidin conjugate for detection allows for significant signal amplification, as multiple fluorophores can be bound to a single biotinylated target.
- **Versatility:** The biotin-streptavidin system is highly modular, allowing for the use of various fluorophore-conjugated streptavidin molecules for multicolor flow cytometry panels.
- **Far-Red Fluorescence:** The Cy5 fluorophore is excited by a red laser (typically 633 nm or 640 nm) and emits in the far-red spectrum, minimizing spectral overlap with other common fluorophores and reducing background autofluorescence.[\[1\]](#)
- **Improved Solubility and Reduced Steric Hindrance:** The PEG linker enhances the water solubility of the probe and provides a flexible spacer between the biotin and the Cy5 dye, facilitating efficient binding to both the target and streptavidin.[\[2\]](#)[\[3\]](#)[\[6\]](#)

Quantitative Data Summary

The following tables provide key quantitative information relevant to the use of biotin-PEG-Cy5 in flow cytometry.

Table 1: Spectral Properties of Cy5

Property	Value
Excitation Maximum	~646-649 nm[1][2]
Emission Maximum	~662-671 nm[1][2]
Recommended Laser	Red Laser (633 nm or 640 nm)
Common Emission Filter	660/20 BP or similar

Table 2: Recommended Reagent Concentrations for Flow Cytometry

Reagent	Starting Concentration Range
Biotinylated Primary Antibody/Probe	0.5 - 1.0 µg per 10 ⁶ cells[6][9]
Fluorochrome-Conjugated Streptavidin	As per manufacturer's recommendation (typically 0.25 - 1.0 µg per 10 ⁶ cells)[9]
Cells	1 x 10 ⁶ cells per tube/well[4][9]

Table 3: Example Data from a Cell Surface Marker Detection Experiment

Cell Line	Target Marker	Treatment	Percent Positive Cells (%)	Mean Fluorescence Intensity (MFI)
Jurkat	CD71	Unstimulated	15.2	5,400
Jurkat	CD71	Stimulated (PMA/Ionomycin)	85.7	48,500
Ramos	CD71	Unstimulated	2.1	850

Experimental Protocols

Protocol 1: Cell Surface Staining using a Biotinylated Primary Antibody and Streptavidin-Cy5

This protocol describes the detection of a cell surface marker using an indirect staining method.

Materials:

- Single-cell suspension (1×10^7 cells/mL)
- Flow Cytometry Staining Buffer (e.g., PBS with 2% BSA and 0.02% sodium azide)[9]
- Biotinylated primary antibody specific to the target of interest
- Streptavidin-Cy5 conjugate
- Fc receptor blocking solution (optional)[4][6]
- Flow cytometry tubes
- Centrifuge

Procedure:

- Cell Preparation: Prepare a single-cell suspension and adjust the cell concentration to 1×10^7 cells/mL in ice-cold Flow Cytometry Staining Buffer.[10]
- Aliquot Cells: Aliquot 100 μ L of the cell suspension (1×10^6 cells) into each flow cytometry tube.[9]
- Fc Receptor Blocking (Optional): To minimize non-specific binding, add an Fc receptor blocking agent and incubate for 10-15 minutes at 4°C.[4][6] Do not wash after this step.
- Primary Antibody Staining: Add the biotinylated primary antibody at a pre-determined optimal concentration (a starting point of 0.5-1 μ g per 10^6 cells is recommended).[6][9] Vortex gently and incubate for 30 minutes at 4°C, protected from light.[6]
- Wash: Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.[6][10] Carefully discard the supernatant. Repeat this wash step once.
- Secondary Reagent Staining: Resuspend the cell pellet in the residual buffer and add the Streptavidin-Cy5 conjugate at the manufacturer's recommended concentration.[6] Vortex gently and incubate for 30 minutes at 4°C, protected from light.[6]

- Final Washes: Wash the cells twice with 2 mL of ice-cold Flow Cytometry Staining Buffer as described in step 5.[6]
- Data Acquisition: Resuspend the cells in 500 μ L of Flow Cytometry Staining Buffer and acquire data on a flow cytometer equipped with a red laser.[6]

Protocol 2: Receptor-Ligand Binding Assay using a Biotin-PEG-Ligand and Streptavidin-Cy5

This protocol is designed to quantify the interaction between a ligand and its cell surface receptor.

Materials:

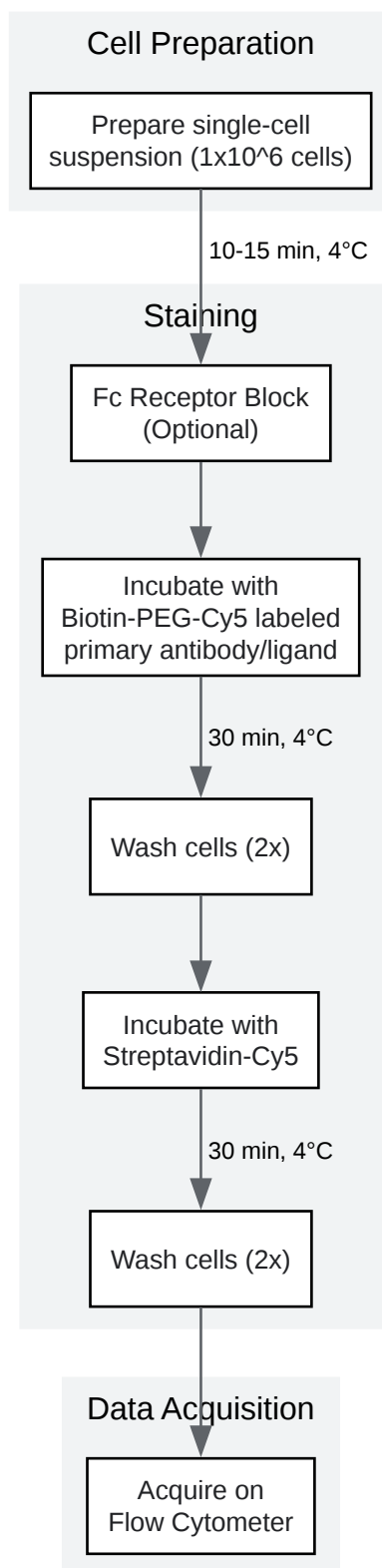
- Cells expressing the receptor of interest (and a negative control cell line)
- Biotin-PEG-Ligand
- Streptavidin-Cy5 conjugate
- Unlabeled ligand (for competition assay)
- Flow Cytometry Staining Buffer
- Flow cytometry tubes
- Centrifuge

Procedure:

- Cell Preparation: Prepare single-cell suspensions of both the receptor-positive and receptor-negative cell lines at a concentration of 1×10^7 cells/mL in ice-cold Flow Cytometry Staining Buffer.
- Aliquot Cells: Aliquot 100 μ L of each cell suspension (1×10^6 cells) into flow cytometry tubes.

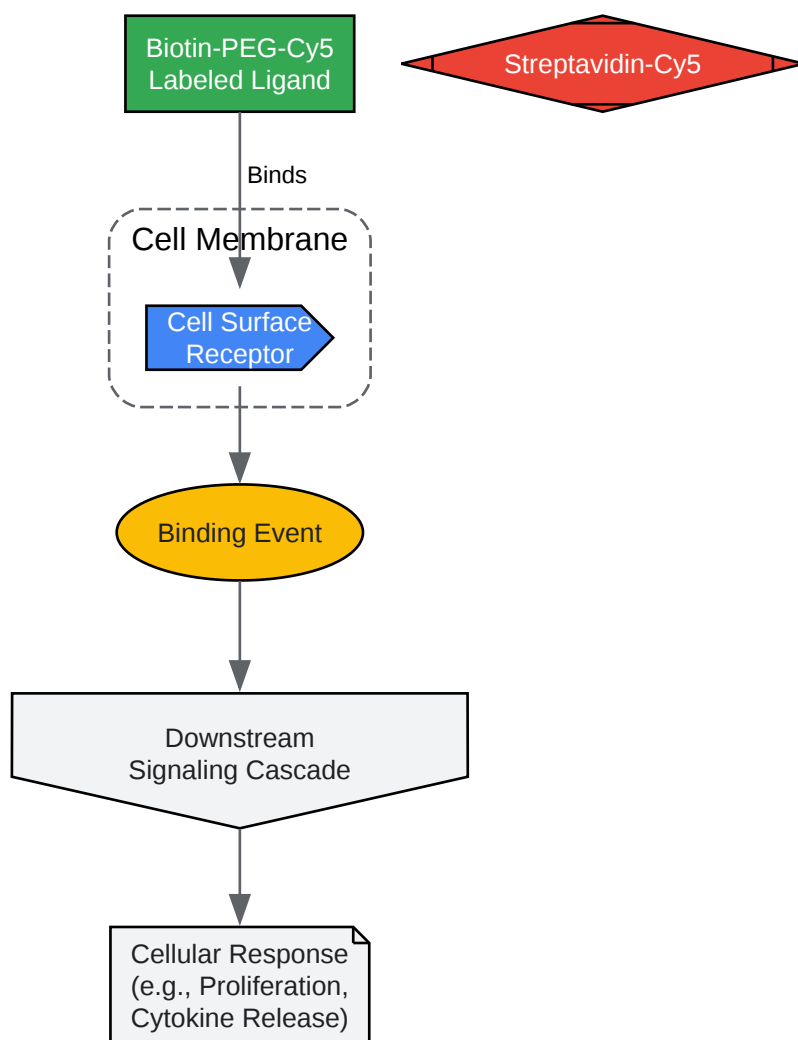
- **Ligand Incubation:** Add the biotin-PEG-ligand to the cells at various concentrations to determine the saturation binding kinetics. For a single-point analysis, use a concentration known to be in excess of the K_d . Incubate for 1 hour at 4°C with gentle agitation.
- **Competition Assay (Optional):** To determine binding specificity, pre-incubate a set of receptor-positive cells with a 100-fold molar excess of unlabeled ligand for 30 minutes at 4°C before adding the biotin-PEG-ligand.
- **Wash:** Wash the cells twice with 2 mL of ice-cold Flow Cytometry Staining Buffer as described in Protocol 1, step 5.
- **Streptavidin-Cy5 Staining:** Add Streptavidin-Cy5 at the recommended concentration and incubate for 30 minutes at 4°C, protected from light.
- **Final Washes:** Wash the cells twice with 2 mL of ice-cold Flow Cytometry Staining Buffer.
- **Data Acquisition:** Resuspend the cells in 500 μ L of Flow Cytometry Staining Buffer and analyze by flow cytometry. The mean fluorescence intensity (MFI) will be proportional to the amount of bound ligand.

Visualizations



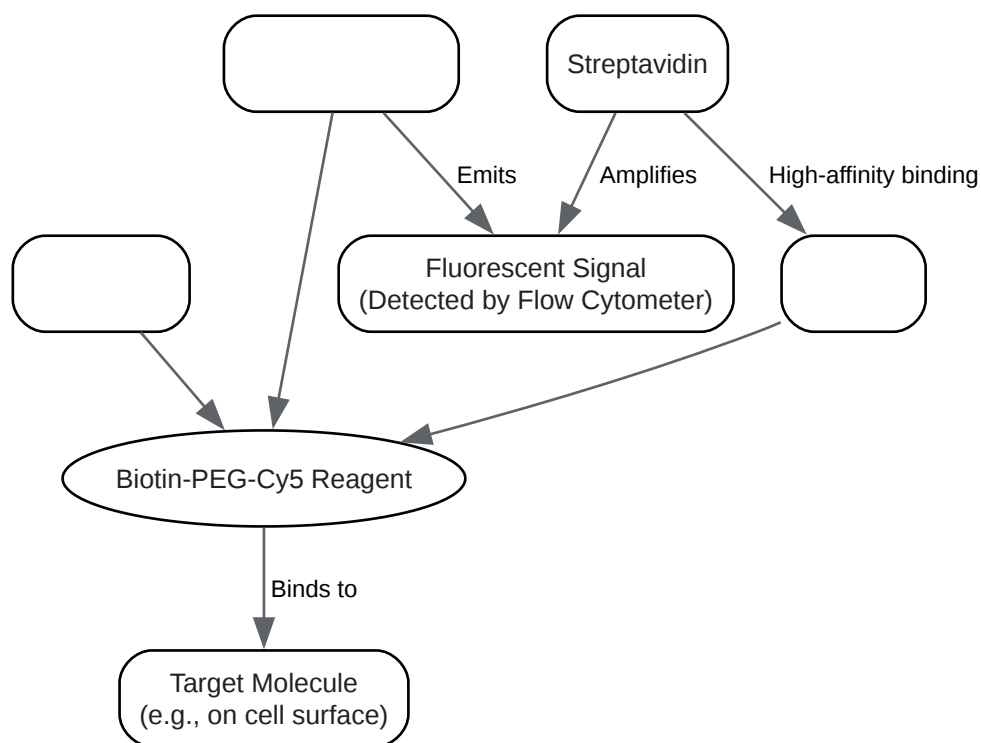
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Caption: Workflow for cell staining with biotin-PEG-Cy5.



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Caption: Receptor-ligand interaction and signaling.



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Caption: Components and interactions of the detection system.

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